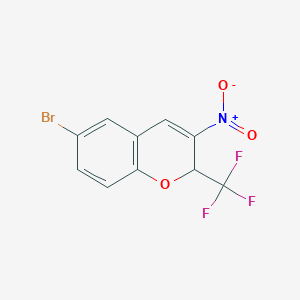![molecular formula C24H26N2O B11476413 1-hexyl-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11476413.png)
1-hexyl-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a hexyl group, a naphthalen-1-yloxy group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction, which involves the reaction of (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamides in the presence of Cu(OAc)2 in t-BuOH-H2O at room temperature . This reaction yields the naphthalene-based 1,4-disubstituted-1,2,3-triazole, which can be further modified to obtain the desired benzodiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antifungal, antioxidant, and antitubercular agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, as a TRPM4 inhibitor, it binds to the TRPM4 channel, blocking its activity and thereby inhibiting the proliferation of prostate cancer cells . The compound may also interact with other proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
2-[(NAPHTHALEN-1-YLOXY)METHYL]OXIRANE: A related compound with similar structural features but different biological activities.
1,2,3-TRIAZOLES: Compounds derived from naphthols that exhibit antifungal, antioxidant, and antitubercular activities.
NAPHTHALEN-1-YLOXY-ACETIC ACID HYDRAZIDES: Compounds with antimicrobial properties.
Uniqueness: 1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of a hexyl group, a naphthalen-1-yloxy group, and a benzodiazole core, which imparts distinct chemical and biological properties. Its potential as a TRPM4 inhibitor for cancer treatment further highlights its uniqueness and significance in scientific research.
Properties
Molecular Formula |
C24H26N2O |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-hexyl-2-(naphthalen-1-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C24H26N2O/c1-2-3-4-9-17-26-22-15-8-7-14-21(22)25-24(26)18-27-23-16-10-12-19-11-5-6-13-20(19)23/h5-8,10-16H,2-4,9,17-18H2,1H3 |
InChI Key |
DPGFKDRWJYCZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11476332.png)
![2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11476335.png)
![3-(3,4-Dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11476340.png)
![3-acetamido-N-[2-(3-methoxyphenoxy)ethyl]adamantane-1-carboxamide](/img/structure/B11476341.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11476343.png)

![Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11476375.png)
![7-(4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11476398.png)
![N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide](/img/structure/B11476403.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11476416.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11476423.png)
![3-benzyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476425.png)
